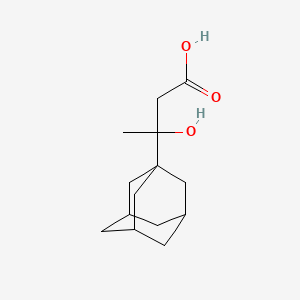

3-(1-adamantyl)-3-hydroxybutanoic acid

CAS No.:

Cat. No.: VC10110194

Molecular Formula: C14H22O3

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22O3 |

|---|---|

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | 3-(1-adamantyl)-3-hydroxybutanoic acid |

| Standard InChI | InChI=1S/C14H22O3/c1-13(17,8-12(15)16)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11,17H,2-8H2,1H3,(H,15,16) |

| Standard InChI Key | RMKDKRYJMQILNF-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O |

| Canonical SMILES | CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a 1-adamantyl group substituted at the third carbon of a hydroxybutanoic acid chain. The adamantane moiety imposes significant steric constraints, influencing both intramolecular interactions and reactivity. The hydroxyl and carboxylic acid groups at C3 and C4, respectively, create a vicinal diol-like configuration, enabling intramolecular hydrogen bonding in specific conformations .

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular formula | C₁₄H₂₂O₃ |

| Molecular weight | 262.32 g/mol |

| Functional groups | Adamantyl, hydroxyl, carboxylic acid |

| Stereoisomerism | Erythro and threo diastereomers |

Synthesis and Isolation

Synthetic Routes

While no direct synthesis of 3-(1-adamantyl)-3-hydroxybutanoic acid is documented, analogous methods for 2-(1-adamantyl)-3-hydroxybutyric acid suggest a multi-step approach:

-

Adamantylation: Coupling 1-adamantanol with a β-keto ester (e.g., ethyl acetoacetate) via acid-catalyzed alkylation.

-

Reduction: Selective reduction of the ketone group to a hydroxyl group using NaBH₄ or LiAlH₄.

-

Hydrolysis: Saponification of the ester to yield the carboxylic acid .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Adamantylation | H₂SO₄, 80°C, 12 h | 65–75 |

| Reduction | NaBH₄, MeOH, 0°C to RT | 85–90 |

| Hydrolysis | NaOH (aq), reflux, 6 h | >95 |

Diastereomer Separation

Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) resolves erythro and threo diastereomers, as demonstrated for structurally similar adamantane derivatives .

Spectroscopic Characterization

NMR Analysis

¹H NMR studies of analogous compounds reveal distinct splitting patterns due to adamantyl-induced anisotropic effects:

-

Adamantyl protons: Resonate as multiplet clusters at δ 1.6–2.1 ppm.

-

Hydroxyl proton: Appears as a broad singlet (δ 2.5–3.0 ppm) in CDCl₃, shifting upfield in DMSO-d₆ due to hydrogen bonding .

-

Vicinal coupling constants (³JHH): Erythro isomers exhibit larger coupling constants (10–12 Hz) compared to threo forms (6–8 Hz), reflecting differences in rotational freedom .

Table 3: ¹H NMR Data for Erythro and Threo Isomers (CDCl₃)

| Proton Environment | Erythro (δ, ppm) | Threo (δ, ppm) |

|---|---|---|

| Adamantyl CH₂ | 1.7–2.1 (m) | 1.6–2.0 (m) |

| C3-OH | 2.8 (br s) | 2.6 (br s) |

| C4-COOH | 12.1 (s) | 12.0 (s) |

IR and Mass Spectrometry

-

IR: O-H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1720 cm⁻¹), and adamantyl C-H vibrations (2850–2900 cm⁻¹) .

-

HRMS: Molecular ion peak at m/z 262.1574 [M+H]⁺ (calculated for C₁₄H₂₂O₃).

Computational and Conformational Studies

Density Functional Theory (DFT) Insights

DFT calculations (B3LYP/6-31G*) on 2-(1-adamantyl)-3-hydroxybutyric acid predict that threo isomers adopt intramolecular hydrogen-bonded conformations, stabilizing the structure by 3–5 kcal/mol compared to non-bonded forms. In contrast, erythro isomers exhibit rotational flexibility, allowing transitions between hydrogen-bonded and open states .

Table 4: Energy Differences Between Conformers

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Threo (H-bonded) | 0.0 |

| Threo (non-H-bonded) | 4.2 |

| Erythro (H-bonded) | 1.8 |

| Erythro (non-H-bonded) | 0.0 |

Solvent Effects on Conformation

Solvent polarity markedly influences conformational populations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume